2-Bromo-4-fluorobenzoic acid
Overview
Description
2-Bromo-4-fluorobenzoic acid is a chemical compound with the molecular formula BrC6H3(F)CO2H . It is a solid substance at 20°C and appears as a white to almost white powder or crystal . It is used in biochemical research .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluorobenzoic acid involves several methods. One common method is the reaction of 2-fluorobenzoic acid with bromine in the presence of a Lewis acid catalyst . Another method involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with sodium cyanide .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorobenzoic acid is represented by the linear formula BrC6H3(F)CO2H . The molecular weight of this compound is 219.01 .Chemical Reactions Analysis
2-Bromo-4-fluorobenzoic acid is used in various chemical reactions. For instance, it can be used to synthesize enzalutamide by a series of reactions including amidation, amine alkylation, methylation, and cyclization . It can also be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis
2-Bromo-4-fluorobenzoic acid is a solid substance at 20°C . It has a melting point range of 172.0 to 176.0 °C . It is soluble in methanol .Scientific Research Applications
Synthesis Processes
The synthesis of compounds related to 2-Bromo-4-fluorobenzoic acid has been explored in various studies. For instance, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid with high purity using a method suitable for industrial-scale production, demonstrating the potential of similar compounds in large-scale synthesis applications (Zhou Peng-peng, 2013).
Chemical Reactions and Properties
Studies have focused on understanding the chemical reactions and properties of halogenated benzoic acids, including those related to 2-Bromo-4-fluorobenzoic acid. For example, Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is relevant to understanding the reactivity of compounds like 2-Bromo-4-fluorobenzoic acid (F. Mongin & M. Schlosser, 1996).
Environmental and Biological Interactions
Several studies have explored the environmental and biological interactions of halogenated benzoates. For instance, van den Tweel, Kok, and de Bont (1987) investigated the reductive dechlorination of chlorobenzoates, providing insights into the environmental fate and biodegradation of similar compounds (W. J. van den Tweel, J. Kok & J. D. de Bont, 1987).
Adsorption and Electrochemical Studies
Ikezawa, Yoshida, and Ariga (2006) investigated the adsorption behaviors of substituted benzoic acids, including fluoro derivatives, on electrodes, which might be relevant for understanding the electrochemical properties of 2-Bromo-4-fluorobenzoic acid (Y. Ikezawa, A. Yoshida & Toshiyuki Ariga, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPMLZRLKTDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905622 | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzoic acid | |
CAS RN |
1006-41-3 | |
Record name | 2-Bromo-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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